N,2-Dimethylbenzamide
Overview
Description
N,2-Dimethylbenzamide, also known as N-Methyl-o-toluamide, is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 g/mol . It is used in a variety of applications, including as a hydrotropic agent due to its ability to solubilize drugs with low aqueous solubility .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One method involves the use of isatoic anhydride and dimethylamino formic acid in a reaction flask. The mixture is stirred and cooled to below 10 ℃, then allowed to return to room temperature for a reaction period of 4 hours .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a carbonyl group (C=O) and a dimethylamine group (N(CH3)2) . The InChI representation of the molecule is InChI=1S/C9H11NO/c1-7-5-3-4-6-8(7)9(11)10-2/h3-6H,1-2H3,(H,10,11)
.
Chemical Reactions Analysis
This compound can participate in a variety of chemical reactions. For example, it can react with PhLnI complexes (Ln-Eu, Sm, Yb) to yield benzophenone . More research is needed to fully understand the range of chemical reactions that this compound can participate in.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 149.19 g/mol and a computed XLogP3 value of 1, indicating its lipophilicity . It has one hydrogen bond donor count and one hydrogen bond acceptor count . Its rotatable bond count is 1 . The exact mass and monoisotopic mass are 149.084063974 g/mol . The topological polar surface area is 29.1 Ų .
Scientific Research Applications
Synthesis and Optimization : "N,2-Dimethylbenzamide" and its derivatives have been synthesized through various methods. For instance, a study focused on synthesizing 2-Amino-5-chloro-N,3-dimethylbenzamide from 7-methylisatin, achieving a high purity and yield by optimizing the process conditions (Zhang Zho, 2014).
Infrared Spectral Study : The hydration structure of "N,N-dimethylbenzamide" has been investigated using infrared spectroscopy in dioxane-water mixtures, revealing the existence of mono- and dihydrated amides (Mitsue. Kobayashi & R. Matsushita, 1990).
Metabolic Studies : Metabolism of "N,N-dimethylbenzamides" has been studied, showing the formation of N-methylbenzamides and formaldehyde through an intermediate N-hydroxymethyl-N-methylbenzamide (L. Constantino, E. Rosa, & J. Iley, 1992).
Chemical Reactions and Utility : Various chemical reactions involving "N,N-dimethylbenzamide" derivatives have been explored, such as reactions with active methylene compounds, amines, and heavy metal salts, highlighting their synthetic utility (T. Mukaiyama & Tatsuaki Yamaguchi, 1966).
NMR Spectral Analysis : Rotational barriers in substituted "N,N-dimethylbenzamides" have been determined using NMR spectroscopy, providing insights into molecular structure and dynamics (L. Jackman, T. E. Kavanagh, & R. Haddon, 1969).
Potential Pharmaceutical Applications : Some studies have investigated the potential of "N,N-dimethylbenzamide" derivatives as antiarrhythmic agents, demonstrating their ability to affect cardiac refractory periods and exhibiting local anesthetic activity (D. Yung, E. Lo, & M. Vohra, 1972).
Serotonin Transporter Imaging Agent : The synthesis of a serotonin transporter imaging agent using a derivative of "N,N-dimethylbenzamide" has been reported, indicating potential applications in neurological imaging (G. G. Shiue, P. Fang, & C. Shiue, 2003).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of N,2-Dimethylbenzamide involves complex interactions with its targets. One proposed mechanism involves the acid hydrolysis of the compound, resulting in complex formation through the addition of an H3O+ ion to the carbonyl group of the amide . This process can follow two different paths, leading to different products . .
Biochemical Pathways
The compound’s involvement in acid hydrolysis suggests it may interact with biochemical pathways involving amide ionization and hydrolysis
Pharmacokinetics
It is known that the compound’s skin penetration and biodistribution are rapid and extensive, and metabolism and elimination appear to be complete .
Result of Action
It is known that the compound has the ability to solubilize drugs with low aqueous solubility . It also reacts with certain complexes to yield benzophenone .
properties
IUPAC Name |
N,2-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-5-3-4-6-8(7)9(11)10-2/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABGZRFNYNFHCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176087 | |
Record name | N-Methyl-2-toluamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2170-09-4 | |
Record name | N,2-Dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2170-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-2-toluamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002170094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2170-09-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-2-toluamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-2-toluamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.836 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-METHYL-2-TOLUAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59M98XD933 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the benzo[c]phenanthridine skeleton in medicinal chemistry, and how can N-Methyl-o-toluamide be utilized in its synthesis?
A1: The benzo[c]phenanthridine skeleton represents a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties. A study demonstrated a novel synthetic route for this scaffold starting from readily available N-Methyl-o-toluamide. This method utilizes a seven-step sequence involving radical cyclization as a key step, highlighting the potential of N-Methyl-o-toluamide as a valuable starting material for synthesizing diversely functionalized benzo[c]phenanthridine derivatives for further biological evaluation.
Q2: Can you provide details on the reported biological activity of compounds derived from N-Methyl-o-toluamide?
A2: Research showed that an indenoisoquinolinone derivative synthesized from N-Methyl-o-toluamide exhibited excellent cytotoxicity against the HCT 15 human tumor cell line (IC50 = 0.002 µg/mL). This finding emphasizes the potential of N-Methyl-o-toluamide as a starting point for developing new anticancer agents.
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